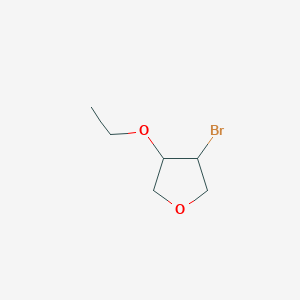![molecular formula C11H22N2O3 B13060300 tert-Butyl(2R)-2-[(aminooxy)methyl]piperidine-1-carboxylate](/img/structure/B13060300.png)
tert-Butyl(2R)-2-[(aminooxy)methyl]piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl(2R)-2-[(aminooxy)methyl]piperidine-1-carboxylate is a chemical compound that features a piperidine ring substituted with an aminooxy group and a tert-butyl ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(2R)-2-[(aminooxy)methyl]piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Aminooxy Group: The aminooxy group can be introduced via nucleophilic substitution reactions.
Formation of the tert-Butyl Ester: The tert-butyl ester can be formed by reacting the piperidine derivative with tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl(2R)-2-[(aminooxy)methyl]piperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The aminooxy group can be oxidized under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The tert-butyl ester group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions can be carried out using nucleophiles under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aminooxy group can yield oxime derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
tert-Butyl(2R)-2-[(aminooxy)methyl]piperidine-1-carboxylate has several scientific research applications, including:
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound’s derivatives may have potential therapeutic applications.
Biocatalysis: The unique reactivity of the tert-butyl group makes it useful in biocatalytic processes.
Wirkmechanismus
The mechanism of action of tert-Butyl(2R)-2-[(aminooxy)methyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The aminooxy group can form covalent bonds with electrophilic centers in target molecules, leading to the formation of stable adducts. This interaction can modulate the activity of the target molecules and influence various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl (3R)-3-amino-3-methyl-piperidine-1-carboxylate: This compound features a similar piperidine ring structure but with different substituents.
tert-Butyl (3R)-3-amino-3-methyl-piperidine-1-carboxylate: Another similar compound with variations in the substituents on the piperidine ring.
Eigenschaften
Molekularformel |
C11H22N2O3 |
|---|---|
Molekulargewicht |
230.30 g/mol |
IUPAC-Name |
tert-butyl (2R)-2-(aminooxymethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-7-5-4-6-9(13)8-15-12/h9H,4-8,12H2,1-3H3/t9-/m1/s1 |
InChI-Schlüssel |
RTMBGMFTNVNZRY-SECBINFHSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CCCC[C@@H]1CON |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCCCC1CON |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


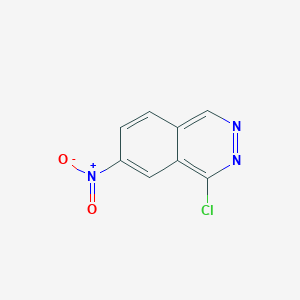
![1-Ethyl-1,7-diazaspiro[4.4]nonane](/img/structure/B13060220.png)
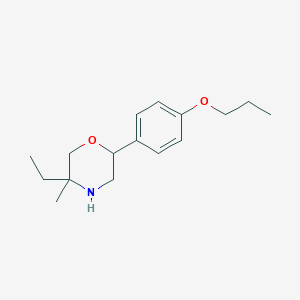
![tert-butyl 5-fluoro-2-hydroxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B13060230.png)
![(13R,17S)-16-methyl-11,15-dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaene](/img/structure/B13060238.png)
![4-Chloro-7-methyl-2-(pyrrolidin-1-ylmethyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B13060250.png)
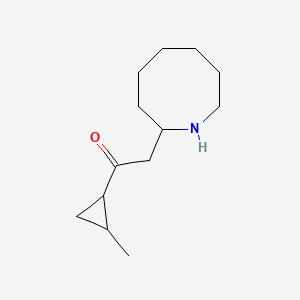
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-3-methoxy-2-methylpropanoic acid](/img/structure/B13060255.png)
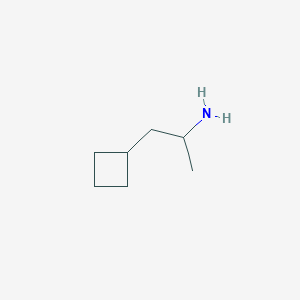
![3-Methyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13060272.png)
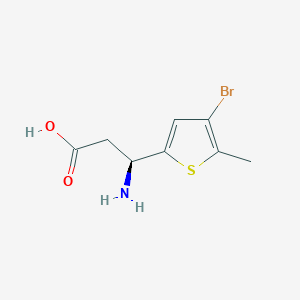

![3-[(2E)-5,6-dichloro-2-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-3-methylbenzimidazol-1-yl]propane-1-sulfonic acid;N,N-diethylethanamine](/img/structure/B13060290.png)
